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molecular formula C6H7FN2 B008560 2-Amino-5-fluoro-6-methylpyridine CAS No. 110919-71-6

2-Amino-5-fluoro-6-methylpyridine

Cat. No. B008560
M. Wt: 126.13 g/mol
InChI Key: WMGRXNKQEVOVET-UHFFFAOYSA-N
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Patent
US08461083B2

Procedure details

In a similar procedure, N-(6-methylpyridin-2-yl)-2,2-dimethylpropionamide was prepared from 2-amino-6-methylpyridine. 1H NMR (CDCl3) δ: 8.02-8.04 (1H, d), 7.95 (1H, broad s), 7.54-7.60 (1H, t), 6.86-6.88 (1H, d), 2.44 (3H, s), 1.31 (9H, s). Similarly, N-(5-fluoro-6-methylpyridin-2-yl)-2,2-dimethylpropionamide was prepared from 2-amino-5-fluoro-6-methylpyridine. 1H NMR (CDCl3) δ: 8.02 (1H, dd), 7.95 (1H, broad s), 7.35 (1H, t), 2.44 (3H, d), 1.32 (9H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][CH:3]=1.NC1C=CC=C(C)N=1.NC1C=CC([F:30])=C(C)N=1>>[F:30][C:3]1[CH:4]=[CH:5][C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C=C1)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1C)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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